l-Menthyl formate
Description
l-Menthyl formate (CAS 58206-95-4, EINECS 240-459-6) is a menthol-derived ester widely used as a flavoring agent (FEMA 4509) and fragrance ingredient, particularly in perfumes where its use is restricted to specific formulations . Structurally, it consists of l-menthol esterified with formic acid, yielding a compound with a fresh, minty aroma. Its applications span cosmetics, food additives, and household products, leveraging its cooling properties and stability under moderate pH conditions .
Structure
2D Structure
3D Structure
Properties
CAS No. |
29066-35-1 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] formate |
InChI |
InChI=1S/C11H20O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h7-11H,4-6H2,1-3H3/t9-,10+,11-/m1/s1 |
InChI Key |
XEYZAKCJAFSLGZ-OUAUKWLOSA-N |
SMILES |
CC1CCC(C(C1)OC=O)C(C)C |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC=O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC=O)C(C)C |
Other CAS No. |
61949-23-3 29066-35-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares l-Menthyl formate with key analogs:
Stability and Performance
- l-Menthyl acetate exhibits superior stability across a broad pH range (3–11), making it suitable for detergents, antiperspirants, and soaps .
- This compound ’s stability data are sparse but inferred to be moderate, given its niche use in perfumes and flavorings .
- l-Menthyl lactate benefits from lactic acid’s inherent stability, ideal for food and cosmetic applications .
Regulatory and Ecological Profiles
- l-Menthyl acetate and l-Menthyl propionate are GRAS (Generally Recognized As Safe) for flavors, with well-documented applications .
Preparation Methods
Conventional Sulfuric Acid Catalysis
The most established method involves direct esterification of L-menthol with formic acid using concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction follows nucleophilic acyl substitution, where the hydroxyl group of menthol attacks the carbonyl carbon of formic acid.
Procedure :
- Reactants : L-Menthol (1 mol), formic acid (1.2 mol), H₂SO₄ (1–3 mol%).
- Solvent : Diethyl ether or toluene.
- Conditions : Reflux at 60–80°C for 2–5 hours.
Yield Optimization :
| Reaction Time (h) | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| 2 | 1 | 75.2 |
| 4 | 2 | 88.4 |
| 5 | 3 | 82.1 |
Prolonged reaction times (>4 h) lead to side reactions, such as dehydration of menthol, reducing yield.
p-Toluenesulfonic Acid (PTSA) Catalysis
p-Toluenesulfonic acid offers milder conditions and reduced corrosion risks compared to H₂SO₄. A patent (CN102942484A) details its use in synthesizing L-menthyl formate derivatives.
Procedure :
- Reactants : L-Menthol (1 mol), formic acid (1.5 mol), PTSA (5 mol%).
- Solvent : Toluene.
- Conditions : Reflux at 105°C for 2.5 hours, yielding 86.8% product.
Enzymatic Synthesis
Candida rugosa Lipase in Solvent-Free Systems
Enzymatic esterification using Candida rugosa lipase enables eco-friendly synthesis with high enantioselectivity. This method avoids organic solvents and achieves yields >90%.
Procedure :
- Reactants : L-Menthol (1 mol), formic acid (3 mol), lipase (700 U/g mixture).
- Conditions : 30°C, 24 hours, 30% water content.
Key Advantages :
- Enantiomeric Excess (ee) : >95% for L-menthol.
- Reusability : Lipase retains >80% activity after five cycles.
Comparative Performance :
| Lipase Source | Yield (%) | ee (%) |
|---|---|---|
| Candida rugosa | 96 | 98 |
| Rhizomucor miehei | 20 | 2 |
| Pseudomonas cepacia | 45 | 15 |
Deep Eutectic Solvent (DES)-Mediated Biocatalysis
DES systems (e.g., choline chloride-glycerol) enhance lipase stability and substrate solubility. A 2022 study reported 95% conversion using immobilized Candida antarctica lipase B.
Conditions :
- DES Composition : Choline chloride:glycerol (1:2).
- Temperature : 40°C, 12 hours.
- Yield : 95% with 98% ee.
Alternative Catalytic Approaches
Heterogeneous Catalysis Using Zeolites
Zeolite-supported catalysts (e.g., H-ZSM-5) enable continuous production with minimal purification. A 2014 study achieved 85% yield at 100°C using a fixed-bed reactor.
Conditions :
- Pressure : 1 MPa.
- Space Velocity : 2 h⁻¹.
Reactive Distillation
Combining reaction and separation in a single unit improves efficiency. A 2018 study demonstrated 92% conversion using reactive distillation with Amberlyst-15 resin.
Parameters :
- Temperature Gradient : 70–100°C.
- Residence Time : 30 minutes.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >99% purity using C18 column, acetonitrile-water (70:30) mobile phase.
- Optical Rotation : [α]ᴅ²⁵ = -45.6° (c=1, ethanol).
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Catalyst Cost ($/kg) | Energy Consumption (kWh/kg) |
|---|---|---|
| Acid-Catalyzed | 12 | 45 |
| Enzymatic | 85 | 20 |
| Reactive Distillation | 60 | 35 |
Q & A
Q. 1.1. What are the standard synthetic routes for l-Menthyl formate, and how can reaction efficiency be optimized?
Methodological Answer: this compound is synthesized via esterification of l-Menthol with formic acid. Key parameters include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (e.g., lipases) influence yield and enantioselectivity.
- Solvent-free systems : Reduce byproduct formation and improve sustainability, as demonstrated in solvent-free ester hydrolysis studies .
- Purification : Use fractional distillation or preparative HPLC to isolate high-purity product.
Optimization involves factorial design experiments to test temperature, molar ratios, and catalyst loading .
Q. 1.2. How can the stability of this compound be assessed under varying storage conditions?
Methodological Answer:
- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks.
- Analytical monitoring : Use GC-MS or chiral HPLC to track degradation products (e.g., formic acid or racemization).
- Kinetic modeling : Calculate degradation rate constants (e.g., Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. 2.1. What computational strategies can predict the enantioselectivity of this compound in biocatalytic reactions?
Methodological Answer:
- Molecular docking : Simulate enzyme-substrate interactions (e.g., esterase active sites) using software like AutoDock Vina to identify binding conformations.
- QM/MM simulations : Combine quantum mechanics and molecular mechanics to model transition states and energy barriers in hydrolysis/esterification .
- Machine learning : Train models on existing enzymatic activity datasets to predict optimal mutants for improved selectivity .
Q. 2.2. How can contradictions in reported enantiomeric excess (ee) values for this compound be resolved?
Methodological Answer:
- Cross-validation : Compare results from chiral HPLC, polarimetry, and NMR spectroscopy with chiral shift reagents.
- Standardized protocols : Ensure consistent reaction conditions (pH, temperature) and calibration standards across labs.
- Error analysis : Quantify instrumental uncertainties (e.g., HPLC detector variability) using replicate measurements .
Q. 2.3. What hybrid experimental-computational approaches enhance the scalability of this compound synthesis?
Methodological Answer:
- Continuous-flow systems : Integrate enzymatic reactors with real-time monitoring (e.g., in-line IR spectroscopy) to optimize throughput.
- Process intensification : Combine microwave-assisted synthesis with immobilized enzymes to reduce reaction time and energy use.
- Technoeconomic analysis (TEA) : Model energy and cost metrics at pilot scale using Aspen Plus or SuperPro Designer .
Data Analysis and Reproducibility
Q. 3.1. How should researchers design experiments to ensure reproducibility in this compound studies?
Methodological Answer:
- Detailed protocols : Document catalyst preparation, solvent purity, and reaction quenching methods (see Instructions for Authors, Table 2 guidelines ).
- Open data practices : Share raw NMR/GC-MS spectra and crystallographic data in repositories like Zenodo.
- Negative controls : Include blank reactions (no catalyst) and reference standards (e.g., racemic mixtures) in all assays .
Q. 3.2. What statistical methods are suitable for analyzing kinetic data in this compound reactions?
Methodological Answer:
- Non-linear regression : Fit time-course data to Michaelis-Menten or Ping-Pong models using tools like GraphPad Prism.
- Error propagation : Calculate confidence intervals for rate constants using Monte Carlo simulations.
- Multivariate analysis : Apply PCA or PLS to correlate reaction variables (e.g., pH, enzyme loading) with ee and yield .
Emerging Methodologies
Q. 4.1. Can this compound serve as a chiral auxiliary in asymmetric synthesis?
Methodological Answer:
Q. 4.2. How do solvent polarity and proticity affect the catalytic activity of lipases toward this compound?
Methodological Answer:
- Solvent screening : Test activity in ionic liquids, supercritical CO, and organic solvents (e.g., hexane vs. THF).
- Hammett analysis : Correlate solvent parameters (e.g., log P) with enzyme turnover numbers.
- Structural studies : Use X-ray crystallography or Cryo-EM to resolve solvent-induced conformational changes in enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
